1-methyl-4-(oxolane-2-carbonyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(oxolan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-11-4-6-12(7-5-11)10(13)9-3-2-8-14-9/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHARPJAQXGCMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
560097-65-6 | |
| Record name | 1-methyl-4-(oxolane-2-carbonyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Methyl 4 Oxolane 2 Carbonyl Piperazine and Analogues
Strategic Construction of the Piperazine (B1678402) Core and its Derivatives
The formation and functionalization of the piperazine ring are central to the synthesis of a vast array of pharmacologically active molecules. The methodologies to achieve N-alkylation and N-methylation are well-established and offer versatile routes to desired piperazine derivatives.
Reductive Amination Protocols for N-Alkylation of Piperazine
Reductive amination is a widely employed and highly effective method for the N-alkylation of piperazines. This reaction involves the condensation of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated piperazine. A variety of reducing agents can be utilized, each with its own advantages in terms of reactivity and selectivity.
Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. Sodium triacetoxyborohydride is a mild and selective reagent, often preferred for its ability to reduce the iminium ion in the presence of the carbonyl starting material without significant reduction of the carbonyl group itself. For instance, the synthesis of N-alkylated piperazines has been successfully achieved using aldehydes and sodium triacetoxyborohydride.
Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, offers a "greener" alternative by avoiding the use of stoichiometric metal hydride reagents. This method is particularly suitable for large-scale synthesis.
The choice of solvent for reductive amination is crucial and can influence reaction rates and yields. Common solvents include dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), and methanol (B129727). The reaction conditions are typically mild, proceeding at room temperature to slightly elevated temperatures.
Table 1: Common Reducing Agents in Reductive Amination of Piperazines
| Reducing Agent | Typical Reaction Conditions | Key Advantages |
|---|---|---|
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM or DCE, Room Temperature | Mild, selective for iminium ions |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH control often required | Effective, but toxic cyanide byproduct |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Various solvents (e.g., Methanol, Ethanol), H₂ atmosphere | "Green" method, suitable for scale-up |
Direct N-Methylation Techniques for Piperazine Nitrogen
The introduction of a methyl group onto a piperazine nitrogen is a common synthetic step. One of the most classic and efficient methods for this transformation is the Eschweiler-Clarke reaction. This reaction utilizes formic acid and formaldehyde (B43269) to methylate primary or secondary amines. The process involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formate (B1220265) (from formic acid), with the driving force being the release of carbon dioxide. A key advantage of the Eschweiler-Clarke reaction is that it selectively produces the tertiary amine without the formation of quaternary ammonium (B1175870) salts. The reaction is typically carried out by heating the piperazine derivative with an excess of aqueous formaldehyde and formic acid.
Alternative direct methylation techniques involve the use of methylating agents such as methyl iodide or dimethyl sulfate. However, these reagents are highly toxic and can lead to over-alkylation, forming quaternary ammonium salts. Therefore, careful control of stoichiometry and reaction conditions is essential when using these more reactive alkylating agents.
Nucleophilic Substitution Reactions on Alkyl Halides or Sulfonates with Piperazine
Nucleophilic substitution is a fundamental and versatile method for forming carbon-nitrogen bonds, and it is frequently used for the N-alkylation of piperazines. In this approach, the nitrogen atom of the piperazine acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide (e.g., alkyl chloride, bromide, or iodide) or an alkyl sulfonate (e.g., mesylate or tosylate).
The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or sulfonic acid byproduct that is formed. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or diisopropylethylamine (DIPEA). The choice of solvent depends on the solubility of the reactants and can range from polar aprotic solvents like acetonitrile (B52724) (MeCN) and dimethylformamide (DMF) to alcohols like ethanol.
The reactivity of the alkyl halide follows the order I > Br > Cl. To facilitate the reaction with less reactive alkyl chlorides, a catalytic amount of sodium or potassium iodide can be added to the reaction mixture to perform an in situ Finkelstein reaction, generating the more reactive alkyl iodide. The reaction temperature can vary from room temperature to reflux, depending on the reactivity of the specific substrates. For monosubstitution on an unsubstituted piperazine, it is common to use a large excess of piperazine to minimize the formation of the disubstituted product.
Formation of the Carbonyl Linkage to the Oxolane Ring
The final key step in the synthesis of 1-methyl-4-(oxolane-2-carbonyl)piperazine is the formation of the amide bond between the 1-methylpiperazine (B117243) core and the oxolane-2-carbonyl moiety. This can be achieved through several reliable methods.
Acylation Reactions Involving Oxolane-2-carbonyl Chloride or Analogues
One of the most direct and common methods for forming an amide bond is the reaction of an amine with an acyl chloride. In the context of synthesizing this compound, this would involve the reaction of 1-methylpiperazine with oxolane-2-carbonyl chloride (also known as tetrahydrofuran-2-carbonyl chloride).
This acylation is typically performed in an aprotic solvent such as dichloromethane (DCM), chloroform, or diethyl ether. A base, such as triethylamine or pyridine (B92270), is added to the reaction mixture to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct. The reaction is often carried out at reduced temperatures (e.g., 0 °C) to control the exothermicity of the reaction and to minimize potential side reactions. The acyl chloride is usually added dropwise to a solution of the amine and the base.
An analogous synthesis has been reported for (4-ethylpiperazin-1-yl)(tetrahydrofuran-2-yl)methanone, which involves the coupling reaction of ethylpiperazine with tetrahydrofuran-2-carboxylic acid chloride in the presence of a base like triethylamine. evitachem.com This provides a strong precedent for the successful synthesis of the target compound using a similar strategy.
Amide Bond Formation Strategies
Beyond the use of acyl chlorides, other amide bond formation strategies can be employed, particularly starting from oxolane-2-carboxylic acid (tetrahydrofuran-2-carboxylic acid). These methods involve the use of coupling reagents to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
A wide variety of coupling reagents are available, with common examples including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. Often, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is included to suppress side reactions and improve the efficiency of the coupling.
Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU). These reagents also activate the carboxylic acid to facilitate amide bond formation. The choice of coupling reagent, solvent (commonly DMF or DCM), and base (e.g., DIPEA) depends on the specific substrates and the desired reaction conditions. These methods are particularly useful when the corresponding acyl chloride is unstable or difficult to prepare.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Typical Additive | Byproduct |
|---|---|---|
| N,N'-Dicyclohexylcarbodiimide (DCC) | HOBt | Dicyclohexylurea (DCU) |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt | Water-soluble urea (B33335) |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | - | Hexamethylphosphoramide (HMPA) |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | - | Tetramethylurea |
Total Synthesis Approaches for this compound
The total synthesis of this compound is centered around the strategic formation of the amide linkage. This can be achieved through a direct, stepwise pathway.
Stepwise Synthetic Pathways
The most direct and common synthetic route to this compound is through the acylation of 1-methylpiperazine with a derivative of tetrahydrofuran-2-carboxylic acid. This process typically involves two main steps: the activation of the carboxylic acid and the subsequent amide bond formation.
Step 1: Activation of Tetrahydrofuran-2-carboxylic Acid
To facilitate the reaction with the secondary amine of 1-methylpiperazine, the carboxylic acid group of tetrahydrofuran-2-carboxylic acid must be activated. A common method for this is the conversion of the carboxylic acid to an acyl chloride. This is often achieved by treating tetrahydrofuran-2-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting oxolane-2-carbonyl chloride is a highly reactive intermediate. chemspider.comambeed.com
Step 2: Amide Coupling
The activated oxolane-2-carbonyl chloride is then reacted with 1-methylpiperazine to form the desired amide bond. This nucleophilic acyl substitution reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. researchgate.netsmolecule.comgoogle.com
Alternatively, a wide array of coupling reagents can be employed to facilitate the direct amide bond formation between tetrahydrofuran-2-carboxylic acid and 1-methylpiperazine without the need to isolate the acyl chloride. luxembourg-bio.com These reagents are widely used in pharmaceutical synthesis to promote efficient and high-yield amide coupling under mild conditions. acs.orgresearchgate.net Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium and uronium/aminium salts. luxembourg-bio.comresearchgate.net The choice of coupling reagent can be critical for optimizing yield and minimizing side reactions. luxembourg-bio.com For instance, the use of n-propanephosphonic acid anhydride (B1165640) (T3P) in combination with pyridine has been shown to be a robust and scalable method for amide bond formation, even with substrates prone to epimerization. acs.orgorganic-chemistry.org
Table 1: Common Coupling Reagents for Amide Bond Synthesis
| Coupling Reagent Class | Examples | Byproducts | Key Features |
| Carbodiimides | DCC, EDC | Ureas (often insoluble) | Widely used, cost-effective. |
| Phosphonium Salts | BOP, PyBOP | Phosphine oxides | High reactivity, good for hindered substrates. |
| Uronium/Aminium Salts | HBTU, HATU | Tetramethylurea | Very efficient, but can have safety concerns. rsc.org |
| Phosphonic Anhydrides | T3P | Water-soluble phosphates | Low epimerization, scalable, easy purification. organic-chemistry.org |
Considerations for Stereoselective Synthesis of Oxolane-Substituted Piperazines
The oxolane-2-carbonyl moiety in the target molecule contains a stereocenter. Therefore, the synthesis of enantiomerically pure this compound requires a stereoselective approach. This is typically achieved by using an enantiomerically pure starting material, specifically (R)- or (S)-tetrahydrofuran-2-carboxylic acid. nih.gov
Several methods exist for obtaining optically active tetrahydrofuran-2-carboxylic acid:
Chiral Resolution: Racemic tetrahydrofuran-2-carboxylic acid can be resolved into its constituent enantiomers. google.com This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as an optically active amine. google.com The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. Subsequent decomposition of the separated salts yields the individual enantiomers of the carboxylic acid. google.comgoogle.com
Enzymatic Resolution: Biocatalytic methods, which are considered a greener approach, can also be employed. For example, the enantioselective hydrolysis of a racemic ester of tetrahydrofuran-2-carboxylic acid using specific enzymes, such as proteases from Aspergillus melleus, can provide the desired chiral carboxylic acid with high enantiomeric excess. researchgate.net
Asymmetric Synthesis: Direct asymmetric synthesis of chiral tetrahydrofuran derivatives is also possible, providing another route to the enantiomerically pure carboxylic acid precursor. researchgate.netorganic-chemistry.org
Once the enantiopure tetrahydrofuran-2-carboxylic acid is obtained, it can be carried through the synthetic pathway described in section 2.3.1. to yield the corresponding enantiomer of this compound. nih.gov It is crucial to select coupling conditions that minimize racemization of the stereocenter, particularly when dealing with activated carboxylic acid derivatives. organic-chemistry.org
Alternative Synthetic Routes for Closely Related Piperazine-Oxolane Structures
While the acylation of 1-methylpiperazine is the most direct route, alternative strategies for constructing the core piperazine-oxolane scaffold can be considered, drawing from the broader field of piperazine synthesis.
One alternative approach involves building the piperazine ring onto a molecule already containing the oxolane moiety. For instance, a suitably functionalized oxolane derivative could be reacted with a bis(2-haloethyl)amine to form the piperazine ring. nih.govgoogle.com
Another strategy could involve the modification of a pre-existing piperazine derivative. For example, a piperazine with a suitable functional group could be coupled with an oxolane derivative. While less direct for the target molecule, such approaches are valuable for creating a library of related analogues for structure-activity relationship studies.
Furthermore, radical cyclization methods have been utilized for the synthesis of substituted tetrahydrofurans, which could potentially be adapted to create precursors for coupling with piperazine.
Synthetic Efficiency, Green Chemistry Principles, and Scalability for Research Material Production
The production of this compound for research purposes necessitates consideration of synthetic efficiency, adherence to green chemistry principles, and the potential for scalability.
The primary reaction, amide bond formation, is one of the most frequently performed reactions in the pharmaceutical industry. rsc.org Traditional methods often rely on stoichiometric coupling reagents that generate significant amounts of waste, which can be problematic for large-scale synthesis. researchgate.netbohrium.com
In recent years, there has been a significant push towards greener methods for amide synthesis. bohrium.comresearchgate.net These include:
Catalytic Methods: The development of catalytic methods for amide bond formation reduces the reliance on stoichiometric reagents, thereby improving atom economy. bohrium.com
Biocatalysis: The use of enzymes, such as lipases, in non-aqueous media offers a sustainable method for amide bond formation under mild conditions. nih.govrsc.org This approach can also offer high chemo-, regio-, and stereoselectivity. researchgate.net
Greener Solvents: The choice of solvent is a key aspect of green chemistry. Replacing hazardous solvents with more environmentally benign alternatives is a crucial consideration. nih.gov
One-Pot Procedures: Designing synthetic sequences that can be carried out in a single reaction vessel without the isolation of intermediates can significantly improve efficiency and reduce waste. rsc.orgrsc.org
For scalability, the chosen synthetic route should be robust, reproducible, and utilize readily available and cost-effective reagents. acs.orgorganic-chemistry.org The purification of intermediates and the final product should also be straightforward. The use of coupling reagents that produce water-soluble byproducts, such as T3P, can simplify workup procedures and is advantageous for large-scale production. organic-chemistry.org
Table 2: Comparison of Synthetic Approaches
| Approach | Starting Materials | Key Transformation | Advantages | Disadvantages |
| Stepwise Synthesis (Acyl Chloride) | 1-Methylpiperazine, Tetrahydrofuran-2-carboxylic acid, Chlorinating agent | Acyl chloride formation, Nucleophilic acyl substitution | High reactivity of intermediate, well-established method. | Use of hazardous chlorinating agents, generation of acidic byproduct. |
| Stepwise Synthesis (Coupling Reagent) | 1-Methylpiperazine, Tetrahydrofuran-2-carboxylic acid, Coupling reagent | Direct amide bond formation | Mild reaction conditions, high yields, wide variety of reagents. | Stoichiometric waste from coupling reagent, cost of some reagents. |
| Stereoselective Synthesis | Enantiopure Tetrahydrofuran-2-carboxylic acid, 1-Methylpiperazine | Amide bond formation | Access to single enantiomers of the final product. | Requires additional steps for resolution or asymmetric synthesis of the acid. |
| Biocatalytic Synthesis | Tetrahydrofuran-2-carboxylic acid ester, 1-Methylpiperazine, Enzyme (e.g., lipase) | Enzymatic amidation | Green and sustainable, high selectivity, mild conditions. | May require optimization of enzyme and reaction conditions, potentially slower reaction times. |
Structure Activity Relationship Sar Studies of 1 Methyl 4 Oxolane 2 Carbonyl Piperazine and Its Derivatives
Modulations on the N-Methylpiperazine Moiety and their Pharmacological Implications
The N-methylpiperazine moiety is a common feature in many biologically active compounds, offering a basic nitrogen atom that can be crucial for receptor interaction and for improving pharmacokinetic properties like solubility. nih.govmdpi.com Modifications to this part of the molecule, including the N-alkyl substituent and substitutions on the piperazine (B1678402) ring itself, can have profound effects on biological activity.
A methyl substitution on the terminal piperazine nitrogen resulted in a nearly tenfold decrease in CXCR4 potency and a reduction in metabolic stability. nih.gov Conversely, advancing to an ethyl-substituted piperazine improved potency relative to the methyl analogue, although a decrease in microsomal stability was still noted. nih.gov Further increasing the steric bulk with larger alkyl groups, such as isopropyl and cyclopropyl (B3062369), did not yield further benefits, with these compounds showing reduced CXCR4 inhibition and no improvement in metabolic stability. nih.gov These findings suggest that an optimal size exists for the N-alkyl substituent, with groups larger than ethyl potentially introducing steric hindrance that impairs binding affinity. In other studies, extending an alkyl chain on a piperazine derivative was also found to decrease affinity at the histamine (B1213489) H₃ receptor. nih.gov
| N-Alkyl Substituent | Relative CXCR4 Potency | Microsomal Stability | Key Observations |
|---|---|---|---|
| Methyl | ~10-fold decrease vs. parent amine | Reduced | Increased off-target muscarinic activity. |
| Ethyl | Improved vs. Methyl | Decreased | Best overall combination of properties in the series. |
| Isopropyl | Less potent | No improvement | Similar profile to methyl and cyclopropyl derivatives. |
| Cyclopropyl | Less potent | No improvement | Offered no advantages over other substituents. |
The piperazine ring can serve as a versatile scaffold, allowing for the attachment of various substituents to modulate biological activity and selectivity. nih.gov While the parent compound has no substitutions on the carbon atoms of the piperazine ring, introducing substituents can significantly alter its interaction with biological targets.
For instance, studies on different classes of piperazine-containing molecules have shown that attaching substituted aryl groups to the piperazine nitrogen can determine the compound's efficacy and selectivity. In one study, piperazine analogues bearing phenyl and nitrophenyl groups exhibited the most potent antioxidant and PLA₂ inhibiting activities, whereas analogues with a methoxyphenyl group showed selectivity for H⁺/K⁺ ATPase inhibition. researchgate.net Similarly, in a series of acetylcholinesterase inhibitors based on a 1-(1,4-benzodioxane-2-carbonyl) piperazine core, various substitutions on a benzenesulfonyl group attached to the N4 position resulted in a range of inhibitory activities. nih.gov The 4-chloro substituted derivative, for example, showed significant inhibition, highlighting the impact of electronic and steric factors of the substituent pattern on biological efficacy. nih.gov These examples underscore the principle that the piperazine ring can act as a central hub, where the pattern of substitution dictates the molecule's ultimate biological function.
For 1-acyl piperazines, such as 1-methyl-4-(oxolane-2-carbonyl)piperazine, conformational studies have shown that substituents at the 2-position preferentially adopt an axial orientation. This axial positioning can place key functional groups in a specific spatial arrangement that is crucial for optimal receptor binding. nih.gov For example, in a series of α7 nicotinic acetylcholine (B1216132) receptor agonists, the axial conformation was found to control the binding event. nih.gov
While the chair conformation is most common, the piperazine ring is flexible and can be forced into other conformations, such as a boat form, upon binding to a target. nih.gov In studies of metal complexes, the piperazine ring was observed to switch from a chair to a boat conformation to allow the coordinating electron pairs of the tertiary amino nitrogens to interact with the metal center. nih.gov This conformational adaptability can be a key aspect of its role in ligand-target interactions, allowing the molecule to adopt the most favorable geometry for binding.
Variations of the Oxolane-2-carbonyl Moiety and Ligand-Target Interactions
The oxolane-2-carbonyl moiety represents the other key pharmacophoric component of the title compound. Modifications to the oxolane (tetrahydrofuran) ring or the connecting carbonyl group can directly impact how the ligand interacts with its biological target.
The oxolane ring's size, shape, and substitution pattern can be critical for ligand recognition and binding. While direct SAR studies on the oxolane ring of this specific compound are not widely available, valuable insights can be drawn from analogous cyclic structures. For example, studies on oxaliplatin-like compounds featuring a 1,2-diaminocyclohexane (DACH) ring demonstrate the importance of ring substituents. researchgate.netnih.gov
In these studies, small alkyl substituents (methyl, ethyl, propyl) at the 4-position of the DACH ring were well-tolerated and did not disrupt the compound's ability to induce a biological response. researchgate.netnih.gov However, the introduction of a bulkier isopropyl group at the same position completely abolished this activity. researchgate.netnih.gov This effect was independent of whether the substituent was in an axial or equatorial position, suggesting that the negative impact was due to steric hindrance within the binding site. researchgate.net These results strongly imply that spatially sensitive interactions are critical and that there is a finite volume within the target's binding pocket that can accommodate substituents. By analogy, it is highly probable that similar steric limitations would apply to substitutions on the oxolane ring of this compound, where small substituents might be tolerated or even enhance binding, while larger groups could lead to a significant loss of activity.
The carbonyl group serves as a critical linker between the piperazine and oxolane moieties, and its chemical properties are integral to the molecule's function. As part of an amide bond, the carbonyl oxygen is a potent hydrogen bond acceptor, a common and crucial interaction in ligand-receptor binding. In structurally related compounds, such as 1-(1,4-benzodioxane-2-carbonyl) piperazine, the carbonyl group is essential for binding to the active site of targets like acetylcholinesterase. nih.gov
Exploration of Isosteric Replacements for the Oxolane Ring
The oxolane, or tetrahydrofuran (B95107) (THF), ring is a prevalent scaffold in many biologically active molecules and natural products. researchgate.net In the context of drug design, it is often considered a privileged structure whose physicochemical properties can be modulated through isosteric replacements. Bioisosteres are substituents or groups with similar physical and chemical properties that, when interchanged, can produce broadly similar biological effects. nih.gov The exploration of such replacements for the oxolane ring in derivatives of this compound aims to enhance potency, selectivity, or pharmacokinetic profiles by altering parameters like hydrogen bonding capacity, lipophilicity, and metabolic stability. scripps.eduprinceton.edu
A primary function of the oxolane ring's oxygen atom is its ability to act as a hydrogen bond acceptor. This interaction is often critical for anchoring a ligand within the binding pocket of its biological target. A compelling example demonstrating the significance of this heteroatom comes from studies on a series of HIV protease inhibitors. In this series, a compound featuring a cyclopentane–tetrahydrofuran (Cp–THF) ring system was a potent inhibitor. nih.gov However, when its THF ring oxygen was replaced with a methylene (B1212753) group—a classic isosteric replacement to form a carbocyclic analogue—a drastic loss of antiviral activity was observed. nih.gov This result strongly suggests that the activity was dependent on a key hydrogen bonding interaction mediated by the ring's oxygen atom.
Based on this principle, any isosteric replacement for the oxolane ring in the this compound scaffold must consider the role of this oxygen. Potential bioisosteres could include other five-membered heterocyclic systems that retain a hydrogen bond acceptor at a similar position.
| Original Ring | Potential Isosteric Replacement | Key Feature Comparison | Potential Impact |
|---|---|---|---|
| Oxolane (THF) | Cyclopentane | Loses H-bond acceptor (oxygen) | Likely loss of potency if H-bonding is critical nih.gov |
| Oxolane (THF) | Thiolane (Tetrahydrothiophene) | S is a weaker H-bond acceptor than O | Modulated binding affinity, altered lipophilicity |
| Oxolane (THF) | Pyrrolidine (unsubstituted N) | N can act as H-bond donor and acceptor | Altered binding mode, potential for new interactions |
| Oxolane (THF) | N-Methyl-pyrrolidine | N is a weaker H-bond acceptor, increased basicity | Modified pKa and solubility, potential steric hindrance |
Influence of Linker Chemistry on Biological Activity and Physicochemical Properties
Amide Linkage Contributions to Biological Profile
The amide bond is a cornerstone of medicinal chemistry, connecting the 1-methylpiperazine (B117243) and oxolane-2-carbonyl fragments in the parent compound. This linker is not merely a spacer but actively contributes to the molecule's biological and physicochemical profile. Piperazine amides are found in numerous compounds with a wide spectrum of biological activities. nih.govjetir.orgijpsr.com
One of the key contributions of the amide linkage is to metabolic stability. For instance, in linkers containing a piperazine ring, an adjacent amide bond can protect the ring from N-dealkylation, a common metabolic pathway. nih.gov The planarity of the amide bond and its ability to participate in hydrogen bonding (the carbonyl oxygen as an acceptor) can enforce a specific conformation, which may be crucial for optimal interaction with a biological target. Furthermore, the presence of the amide group significantly influences the pKa of the nearby piperazine nitrogen. nih.govrsc.org This modulation of basicity affects the compound's protonation state at physiological pH, which in turn impacts critical properties such as aqueous solubility, cell permeability, and off-target interactions. rsc.org
Comparative Analysis with Other Linker Types (e.g., urea (B33335), thiourea, amine)
Replacing the amide linker with other functional groups like ureas, thioureas, or simple amines can dramatically alter a compound's properties and biological activity. Each linker type offers a different combination of geometry, hydrogen bonding potential, and chemical stability.
A direct comparison between piperine-based amides and ureas in the context of anticancer activity revealed that the linker identity was a critical determinant of potency. nih.gov In a study developing antiproliferative agents, a series of amide and urea derivatives were synthesized and tested. The results showed that a urea-bearing compound was the most potent analogue against the MDA-MB-231 breast cancer cell line, exhibiting significantly better activity than both the parent compound, piperine, and the corresponding amide derivatives. nih.gov
| Linker Type | Key Structural/Electronic Features | Potential Impact on SAR |
|---|---|---|
| Amide | Planar; 1 H-bond acceptor (C=O); 1 potential H-bond donor (if N-H) | Provides conformational rigidity; metabolically stable nih.gov |
| Urea | Planar; 1 H-bond acceptor (C=O); 2 H-bond donors (N-H) | Increases H-bond donor capacity, potentially enhancing target binding nih.gov |
| Thiourea | Similar to urea but C=S is a weaker H-bond acceptor | Alters electronic properties and H-bonding; may impact toxicity profile |
| Amine | Flexible sp3 geometry; basic center | Increases flexibility and basicity; introduces a positive charge at physiological pH |
The choice of linker is therefore a strategic decision in lead optimization. While an amide provides a stable and conformationally defined linkage, a urea linker can introduce additional hydrogen bond donors that may exploit further interactions within a binding site. An amine linker, by contrast, introduces significant flexibility and a basic center, which would fundamentally change the physicochemical nature of the molecule.
Computational and Predictive SAR Approaches
Pharmacophore Modeling and Design of Optimized Analogues
Pharmacophore modeling is a powerful computational tool used to distill the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For piperazine-based compounds, several pharmacophore models have been developed to understand their interaction with various targets. acs.orgacs.orgnih.gov
A typical pharmacophore model for a piperazine-containing ligand might include features such as:
A positive ionizable/basic feature: Representing the protonated nitrogen of the piperazine ring, which often engages in ionic interactions or hydrogen bonds. nih.gov
Hydrogen bond acceptors: These can include the carbonyl oxygen of the amide linker and the oxygen of the oxolane ring. acs.orgacs.org
Hydrophobic regions: These features map areas of the ligand that interact with nonpolar pockets in the target protein. acs.orgacs.orgnih.gov
For example, a predictive pharmacophore model developed for a series of piperazine-based CCR5 antagonists consisted of five features: two hydrogen bond acceptors and three hydrophobic regions. This model demonstrated a high correlation between the predicted and actual activities of the compounds. acs.orgacs.org
Once validated, these pharmacophore models serve as 3D queries for virtual screening of large chemical databases to identify novel scaffolds that fit the required spatial and chemical constraints. acs.org This approach allows for the discovery of new, structurally diverse compounds that are likely to be active. Furthermore, the model can be used to predict the activity of newly designed analogues before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process. acs.org
Advanced Analytical and Computational Methodologies in Compound Research
Spectroscopic Characterization of 1-Methyl-4-(oxolane-2-carbonyl)piperazine and its Precursors
Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about atomic connectivity, functional groups, and molecular conformation can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into the structure of a molecule in solution. For this compound, ¹H and ¹³C NMR are the most relevant techniques, while ¹⁹F NMR would be employed for fluorinated analogues.
The analysis begins with the precursors, 1-methylpiperazine (B117243) and tetrahydrofuran-2-carboxylic acid. For 1-methylpiperazine, the ¹H NMR spectrum shows two characteristic signals: a singlet for the methyl (–CH₃) protons and two multiplets corresponding to the four axial and four equatorial protons of the piperazine (B1678402) ring. chemicalbook.com In the ¹³C NMR spectrum, signals for the methyl carbon and the two distinct methylene (B1212753) carbons of the piperazine ring are observed.
For the target compound, this compound, the spectra become more complex. A key feature of N-acylpiperazines is the restricted rotation around the amide (C-N) bond due to its partial double-bond character. This phenomenon often leads to the presence of two distinct conformers (rotamers) in solution, which are observable by NMR at room temperature or below. nih.govresearchgate.net This results in a doubling of signals for the piperazine ring protons and carbons. nih.gov
The expected ¹H NMR spectrum would display distinct sets of signals for the oxolane and piperazine moieties. The oxolane ring would show a characteristic multiplet for the proton at the C2 position (α to the carbonyl and the ring oxygen), along with multiplets for the other methylene protons. The piperazine ring would likely show a complex series of broad or doubled multiplets for its eight protons, and the N-methyl group would appear as a singlet. mdpi.com
Temperature-dependent NMR studies are often conducted on such compounds to probe the conformational dynamics. researchgate.net As the temperature is increased, the rate of rotation around the amide bond increases, causing the doubled signals of the two rotamers to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a single time-averaged signal at higher temperatures. rsc.org From these experiments, the Gibbs free activation energy (ΔG‡) for the rotational barrier can be calculated, providing valuable information about the compound's conformational stability. nih.govrsc.org
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Oxolane C=O | - | ~170-175 | Carbonyl carbon signal. |
| Oxolane CH (C2) | Multiplet | ~75-80 | Alpha to carbonyl and ring oxygen. |
| Oxolane CH₂ (C5) | Multiplet | ~68-72 | Alpha to ring oxygen. |
| Oxolane CH₂ (C3, C4) | Multiplets | ~25-35 | Remaining ring methylene groups. |
| Piperazine CH₂ (adjacent to C=O) | Broad Multiplets | ~42-48 | Often appears as two distinct signals due to rotamers. |
| Piperazine CH₂ (adjacent to N-CH₃) | Broad Multiplets | ~54-56 | |
| N-CH₃ | Singlet | ~46 | Methyl group on the piperazine nitrogen. |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (Molecular Formula: C₁₀H₁₈N₂O₂), the exact molecular weight is 198.26 g/mol (monoisotopic mass: 198.13683 Da). uni.lu
Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺ at m/z 199.144. uni.lu Other common adducts that may be observed include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. uni.lu High-resolution mass spectrometry (HRMS) can determine the mass of these ions with very high precision, allowing for the unambiguous confirmation of the elemental composition.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can reveal the connectivity of the molecule. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the oxolane-carbonyl moiety and the 1-methylpiperazine moiety.
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 199.14411 |
| [M+Na]⁺ | 221.12605 |
| [M-H]⁻ | 197.12955 |
| [M+K]⁺ | 237.09999 |
| [M]⁺ | 198.13628 |
Data sourced from predicted values. uni.lu
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a compound.
In the IR spectrum of this compound, several key absorption bands would be expected. The most prominent feature would be a strong absorption band corresponding to the stretching vibration of the tertiary amide carbonyl group (C=O), typically appearing in the range of 1630-1680 cm⁻¹. The spectrum would also show C-H stretching vibrations for the aliphatic methylene and methyl groups just below 3000 cm⁻¹. Furthermore, C-N stretching vibrations from the piperazine ring and a C-O-C stretching band from the ether linkage in the oxolane ring would be visible in the fingerprint region (typically 1000-1300 cm⁻¹). muni.cz
Analysis of the precursors is also illustrative. The IR spectrum of 1-methylpiperazine shows characteristic N-H stretching (if any secondary amine is present as an impurity), C-H stretching, and C-N stretching bands. nist.govspectrabase.com Tetrahydrofuran-2-carboxylic acid would exhibit a very broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700-1725 cm⁻¹). The absence of the broad O-H band and the shift in the carbonyl frequency in the final product confirm the formation of the amide bond.
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and torsional angles, confirming the molecular structure and revealing its preferred conformation in the crystal lattice. researchgate.net
For acyl-piperazine derivatives, single-crystal XRD is particularly valuable for validating the conformations observed in solution by NMR. researchgate.netrsc.org The analysis would confirm the piperazine ring's typical chair conformation and establish the geometry (syn or anti) of the substituents around the amide bond. researchgate.net While no public crystal structure data is currently available for this compound, analysis of closely related structures shows that intermolecular forces, such as hydrogen bonds or van der Waals interactions, dictate the packing of molecules in the crystal. researchgate.net
Chromatographic and Separation Techniques for Compound Purity and Isolation
Chromatographic methods are essential for monitoring reaction progress, isolating final products, and assessing compound purity.
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction. rsc.org In the synthesis of this compound from 1-methylpiperazine and an activated form of tetrahydrofuran-2-carboxylic acid, TLC would be used to track the consumption of the starting materials and the formation of the product.
A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system (eluent), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). reddit.com The starting materials (amine and carboxylic acid/acyl chloride) and the final amide product will have different polarities and thus different affinities for the stationary phase (silica) and the mobile phase (eluent). This difference causes them to travel up the plate at different rates, resulting in separation. The product, a tertiary amide, is typically less polar than a starting carboxylic acid but more polar than some starting amines or acyl chlorides, allowing for clear differentiation on the plate. The spots are visualized under UV light or by using a chemical stain. rsc.org The disappearance of starting material spots and the appearance of a new product spot indicate the progression and completion of the reaction. growingscience.com
Column Chromatography (e.g., Silica Gel) for Purification
Column chromatography, particularly using silica gel as the stationary phase, is a fundamental technique for the purification of synthetic compounds like this compound. This method is instrumental in removing impurities, unreacted starting materials, and by-products from the crude reaction mixture, yielding a compound of high purity suitable for further analysis and research.
The purification process involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a column packed with silica gel. A solvent system, known as the mobile phase or eluent, is then passed through the column. The separation is based on the principle of differential adsorption of the components of the mixture onto the stationary phase. Components with a higher affinity for the silica gel will move down the column more slowly, while components with a lower affinity will travel faster.
For piperazine derivatives, a common practice involves the use of a gradient elution system, where the polarity of the mobile phase is gradually increased. This allows for the sequential elution of compounds with varying polarities. For instance, a typical solvent system might start with a non-polar solvent like hexane or dichloromethane (B109758), with the polarity being progressively increased by the addition of a more polar solvent such as ethyl acetate or methanol (B129727).
The progress of the separation is monitored by collecting fractions of the eluent and analyzing them using techniques like Thin-Layer Chromatography (TCC). Fractions containing the pure desired compound are then combined, and the solvent is evaporated to yield the purified this compound. While some modern approaches aim for chromatography-free purifications, silica gel column chromatography remains a reliable and widely used method for obtaining high-purity piperazine derivatives in a laboratory setting.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique employed to assess the purity of this compound. This method provides high-resolution separation, allowing for the detection and quantification of even trace impurities.
In a typical HPLC analysis for a piperazine derivative, a reversed-phase column, such as a C18 column, is commonly used. unodc.org The mobile phase usually consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate or formate) and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary phase and the mobile phase.
The sample is dissolved in a suitable solvent and injected into the HPLC system. A gradient elution is often employed, where the proportion of the organic solvent in the mobile phase is increased over time. This allows for the efficient separation of compounds with a range of polarities.
Detection is typically achieved using an ultraviolet (UV) detector, as the amide carbonyl group in this compound provides a chromophore that absorbs UV light. The output is a chromatogram, which is a plot of the detector response versus time. The peak corresponding to the main compound should be well-resolved from any impurity peaks. The purity of the sample is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is generated using standards of known concentration. researchgate.net
Table 1: Illustrative HPLC Method for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Chiral Separation Techniques (e.g., Supercritical Fluid Chromatography (SFC)) for Enantiomer Resolution
The oxolane-2-carbonyl moiety in this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers. As enantiomers can exhibit different pharmacological and toxicological properties, their separation and characterization are crucial. Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for the chiral separation of pharmaceutical compounds, including piperazine derivatives. nih.gov
SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. Supercritical CO2 offers advantages such as low viscosity and high diffusivity, which lead to faster separations and higher efficiency compared to traditional liquid chromatography. nih.gov For chiral separations, a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and have shown success in resolving the enantiomers of various compounds. nih.gov
In a typical chiral SFC method for resolving the enantiomers of this compound, a column packed with a chiral stationary phase like amylose tris(3,5-dimethylphenylcarbamate) would be used. nih.gov A co-solvent, such as methanol or ethanol, is often added to the supercritical CO2 to modify the mobile phase's polarity and improve the separation. The separation is optimized by adjusting parameters like the percentage of the co-solvent, the back pressure, and the column temperature to achieve baseline resolution of the two enantiomeric peaks. This allows for both the analytical determination of the enantiomeric excess and the preparative isolation of the individual enantiomers for further study. nih.gov
Table 2: Representative Chiral SFC Conditions for Enantiomer Resolution
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose derivative) |
| Mobile Phase | Supercritical CO2 / Methanol (80:20) |
| Flow Rate | 3 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at 220 nm |
In Silico and Chemoinformatics Approaches for Research Enhancement
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking simulations are employed to predict its binding mode and affinity to a specific biological target, typically a protein receptor. This in silico approach is invaluable in the early stages of drug discovery for identifying potential lead compounds and understanding their mechanism of action at a molecular level.
The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target receptor, which is often sourced from a protein data bank. The ligand's structure can be built and optimized using computational chemistry software. Docking algorithms then explore various possible conformations of the ligand within the binding site of the receptor, calculating the binding energy for each pose. The pose with the lowest binding energy is generally considered the most likely binding mode.
For piperazine derivatives, molecular docking studies have been used to investigate their interactions with a variety of receptors. nih.gov These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the receptor's binding pocket. ijpsdronline.com For example, the nitrogen atoms of the piperazine ring and the oxygen atoms of the oxolane and carbonyl groups in this compound could potentially form hydrogen bonds with the receptor. The docking results can guide the rational design of new derivatives with improved binding affinity and selectivity. ijper.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. Following molecular docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex and to study the conformational changes that may occur upon binding. This technique offers a more dynamic and realistic representation of the biological system compared to the static picture provided by molecular docking. ijpsdronline.com
In an MD simulation, the atoms of the system (the protein, the ligand, and surrounding solvent molecules) are treated as classical particles, and their motions are calculated by solving Newton's equations of motion. The simulation generates a trajectory of the atomic positions and velocities over a certain period, typically nanoseconds to microseconds.
For the this compound-receptor complex, MD simulations can be used to:
Assess Binding Stability: By analyzing the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, one can determine if the ligand remains stably bound in the predicted pose. nih.gov
Analyze Conformational Changes: MD simulations can reveal how the ligand and the protein adapt their conformations to achieve an optimal fit. acs.org
Identify Key Interactions: The simulations can highlight the most persistent and important interactions, such as hydrogen bonds, that contribute to the binding affinity. nih.gov
Calculate Binding Free Energy: Advanced computational methods can be applied to the MD trajectory to estimate the binding free energy, providing a more accurate prediction of the ligand's potency.
These insights are crucial for understanding the molecular basis of the ligand's activity and for guiding further optimization efforts. nih.gov
Computational Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties to Guide Design
In the process of drug discovery and development, it is essential to evaluate the pharmacokinetic and safety profiles of a compound. The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step. In silico ADMET prediction models have become indispensable tools for the early-stage evaluation of drug candidates, helping to reduce the likelihood of late-stage failures.
For this compound, various computational models can be used to predict its ADMET properties based on its chemical structure. These models are typically built using large datasets of experimentally determined ADMET data and employ machine learning algorithms or quantitative structure-property relationship (QSPR) methods.
Some of the key ADMET properties that can be predicted include:
Absorption: Prediction of properties like intestinal absorption, Caco-2 permeability, and oral bioavailability.
Distribution: Estimation of parameters such as plasma protein binding and blood-brain barrier penetration.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Prediction of renal clearance.
Toxicity: Assessment of potential toxicities such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).
The results from these in silico predictions can guide the design of new derivatives of this compound with more favorable ADMET profiles, thereby increasing the chances of developing a successful drug candidate.
Table 3: Exemplary In Silico ADMET Predictions for a Piperazine-Based Compound
| Property | Predicted Value/Classification | Implication |
| Human Intestinal Absorption | High | Good potential for oral absorption. |
| Blood-Brain Barrier Permeation | Low | Less likely to cause central nervous system side effects. |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
| Ames Mutagenicity | Non-mutagen | Unlikely to be carcinogenic. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are a cornerstone of modern computational chemistry, providing profound insights into the electronic structure and reactivity of molecules such as this compound. These in silico methods, grounded in the principles of quantum mechanics, allow researchers to model molecular properties with high accuracy, guiding experimental studies and the rational design of new chemical entities.
At the heart of these calculations lie methodologies like Density Functional Theory (DFT) and Hartree-Fock (HF) theory. For a molecule like this compound, these calculations can elucidate the distribution of electrons, predict molecular geometry, and determine the energies of molecular orbitals. Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, quantum chemical calculations can generate Molecular Electrostatic Potential (MEP) maps. An MEP map for this compound would visualize the electrostatic potential on the molecule's surface. Regions of negative potential, typically found around electronegative atoms like the oxygen atoms of the carbonyl and oxolane groups, and the nitrogen atoms of the piperazine ring, indicate likely sites for electrophilic attack. Conversely, regions of positive potential highlight areas susceptible to nucleophilic attack.
These computational analyses also extend to predicting various molecular properties that influence the compound's behavior. The results of such theoretical calculations are often presented in detailed tables that quantify these electronic and structural parameters.
| MEP Max/Min | Maximum and minimum values of the Molecular Electrostatic Potential. | Identifies the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |
By performing these calculations, researchers can gain a detailed understanding of the intrinsic electronic properties of this compound, enabling predictions about its reactivity, stability, and potential interaction with biological targets, all before synthesizing the compound in a lab.
Database Mining and Cheminformatics for Analog Discovery
Database mining and cheminformatics are powerful computational strategies used to identify structurally similar or related molecules, known as analogs, from vast chemical libraries. For a given compound like this compound, these techniques are indispensable for exploring the surrounding chemical space, discovering compounds with potentially improved properties, and understanding structure-activity relationships (SAR).
The process begins by using the structure of this compound as a query to search through massive chemical databases such as PubChem, ZINC, or proprietary corporate collections. These databases contain millions of chemical structures and associated data. Cheminformatics tools employ various search algorithms to find analogs.
Key techniques used in analog discovery include:
Substructure Searching: This method identifies all molecules in a database that contain a specific chemical scaffold. For instance, a search could be performed for all compounds containing the 1-methylpiperazine moiety or the (oxolan-2-yl)methanone fragment.
Similarity Searching: This approach finds molecules that are structurally similar to the query compound without necessarily sharing a common substructure. Similarity is quantified using molecular fingerprints (e.g., MACCS keys, Morgan fingerprints) and a similarity metric like the Tanimoto coefficient. A higher coefficient indicates greater similarity.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for a specific biological activity. A model based on this compound could be used to screen databases for diverse structures that fit the key steric and electronic features.
Clustering: Large datasets of compounds can be grouped into clusters based on structural similarity. If this compound is part of a cluster with known biological activity, other members of that cluster become high-priority candidates for investigation.
The output of these searches is a list of hit compounds that are structurally related to the initial query. These analogs can then be evaluated computationally or experimentally. The search for analogs of this compound could yield a diverse set of piperazine-containing compounds, as this core is prevalent in many biologically active molecules. nih.govnih.govmdpi.com
Table 2: Representative Piperazine-Containing Drugs and Analogs
| Compound Name | Key Structural Feature | Therapeutic Area (Example) |
|---|---|---|
| Ponatinib | N-methylpiperazine moiety | Oncology |
| Nintedanib | N-methylpiperazine moiety | Oncology, Pulmonology |
| Brigatinib | 1-methyl-4-(piperidin-4-yl)piperazine group | Oncology |
| Gilteritinib | 1-methyl-4-(piperidin-4-yl)piperazine group | Oncology |
| Venetoclax | Piperazine ring as a linker | Oncology |
This systematic exploration of chemical databases, guided by cheminformatics principles, accelerates the discovery of novel compounds. By identifying and analyzing analogs of this compound, researchers can efficiently navigate the vast landscape of chemical possibilities to find molecules with desired biological and physicochemical profiles.
Future Research Directions and Translational Implications
Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Target Specificity
The development of next-generation analogues of the 1-methyl-4-(oxolane-2-carbonyl)piperazine scaffold will focus on systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net Modern synthetic methodologies, such as transition metal-catalyzed coupling and multicomponent reactions, offer efficient ways to create diverse libraries of related compounds. researchgate.net
Key strategies for analogue design include:
Substitution on the Piperazine (B1678402) Ring: Modifying the N-methyl group with other alkyl or aryl substituents can significantly alter the compound's interaction with biological targets. The existence of two nitrogen atoms in the piperazine ring allows for various interactions, including hydrophobic and charge-transfer interactions with enzymes. researchgate.net
Modification of the Oxolane Moiety: Alterations to the oxolane ring, such as introducing substituents or changing ring size, can fine-tune the molecule's binding affinity and specificity.
Linker Modification: The amide bond connecting the piperazine and oxolane components can be replaced with other functional groups to explore different chemical properties and conformational flexibilities.
These synthetic efforts aim to build a comprehensive Structure-Activity Relationship (SAR) profile, guiding the rational design of compounds with superior therapeutic potential.
Table 1: Potential Modifications for Analogue Synthesis
| Molecular Section | Modification Strategy | Desired Outcome |
|---|---|---|
| Piperazine Ring | Replace N-methyl with larger alkyl or aryl groups | Enhance target binding, modify solubility |
| Oxolane Ring | Introduce substituents (e.g., hydroxyl, fluoro) | Improve target specificity, alter metabolic stability |
| Amide Linker | Replace with ester, sulfonamide, or reverse amide | Change hydrogen bonding capacity, improve bioavailability |
Exploration of Underexplored Biological Targets for Piperazine-Oxolane Frameworks
The piperazine heterocycle is known for its broad pharmacological activity, with derivatives showing effects as anticancer, antimicrobial, antifungal, and central nervous system agents. researchgate.netnih.govmdpi.com This versatility suggests that the piperazine-oxolane framework could be effective against a wide range of biological targets that remain underexplored for this specific scaffold.
Future research should investigate the potential of these compounds against targets implicated in various diseases:
Enzyme Inhibition: Many piperazine derivatives act as enzyme inhibitors. Screening campaigns could target kinases, proteases, or metabolic enzymes involved in cancer or infectious diseases.
Receptor Modulation: The framework's potential to interact with G-protein coupled receptors (GPCRs) and ion channels, common targets for piperazine-containing drugs, should be systematically evaluated. nih.gov
Antiparasitic Targets: Some piperazine compounds have shown activity against parasites like Plasmodium and Trypanosoma, opening avenues for developing new treatments for parasitic infections. researchgate.net
By screening against a diverse panel of biological targets, researchers can identify novel therapeutic applications for this chemical class, moving beyond established areas.
Application of Advanced High-Throughput Screening (HTS) in Compound Discovery
High-Throughput Screening (HTS) is a critical tool for rapidly evaluating large libraries of chemical compounds to identify "hits"—molecules that interact with a specific biological target. The application of HTS to libraries of this compound analogues can significantly accelerate the discovery of new lead compounds.
The HTS process for this framework would involve:
Library Synthesis: Creation of a diverse chemical library with systematic variations of the piperazine-oxolane scaffold, as described in section 6.1.
Assay Development: Design of a robust and automated biological assay specific to the target of interest (e.g., an enzyme activity assay or a cell-based reporter assay).
Screening and Data Analysis: Automated screening of the library against the target, followed by computational analysis to identify active compounds and prioritize them for further validation.
Table 2: Hypothetical HTS Results for a Kinase Inhibition Assay
| Compound ID | Piperazine N-Substituent | Oxolane Ring Modification | % Inhibition at 10 µM |
|---|---|---|---|
| PZO-001 | -CH₃ | None | 15% |
| PZO-002 | -CH₂CH₃ | None | 22% |
| PZO-003 | -CH₃ | 4-fluoro | 48% |
| PZO-004 | -Benzyl | None | 65% |
Integration of Machine Learning and Artificial Intelligence in Chemical Synthesis and Biological Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enhancing predictive power and efficiency. dlapiper.commdpi.com These computational tools can be applied to the piperazine-oxolane framework in several ways.
Predictive Modeling: ML algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on experimental data from HTS to predict the biological activity of virtual, unsynthesized compounds. nih.gov This allows researchers to prioritize the synthesis of molecules with the highest probability of success. clinmedkaz.org
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties, such as high potency for a specific target and favorable pharmacokinetic profiles. nih.gov These models can explore a vast chemical space to propose novel piperazine-oxolane derivatives that a human chemist might not have conceived.
Synthesis Planning: AI can analyze the chemical structure of a desired analogue and propose the most efficient synthetic route, reducing the time and resources required for chemical synthesis. dlapiper.com
Translational Potential as Lead Compounds for Preclinical Investigations (excluding clinical trial discussions)
Compounds that demonstrate high potency and selectivity from initial screening and computational studies possess significant translational potential as lead compounds for preclinical investigations. researchgate.net The goal of this stage is to rigorously evaluate the compound's therapeutic potential and safety profile before it can be considered for further development.
The preclinical pathway for a promising piperazine-oxolane analogue would involve a series of in vitro and in vivo studies:
Lead Optimization: Further chemical modifications to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
In Vitro Pharmacology: Detailed characterization of the compound's mechanism of action using cell-based assays and biochemical techniques.
Pharmacokinetic Profiling: Assessment of how the compound is absorbed, distributed, metabolized, and eliminated in animal models to understand its behavior in a biological system.
Preliminary Toxicology Studies: Initial evaluation of the compound's safety profile to identify potential liabilities at an early stage. researchgate.net
A successful preclinical candidate is one that demonstrates a strong therapeutic effect in a relevant disease model along with an acceptable safety and pharmacokinetic profile, providing a solid foundation for subsequent development phases.
Q & A
Q. What synthetic methodologies are commonly employed for 1-methyl-4-(oxolane-2-carbonyl)piperazine?
The synthesis of piperazine derivatives typically involves multi-step organic reactions. A general approach includes:
- Step 1 : Formation of the piperazine core via cyclization of diamines or substitution reactions.
- Step 2 : Functionalization at the 4-position using coupling reactions (e.g., amidation or nucleophilic acyl substitution). For oxolane-2-carbonyl derivatives, oxolane-2-carboxylic acid may react with 1-methylpiperazine under acidic conditions or using coupling agents like EDC/HOBt .
- Key Parameters : Solvent choice (DMF or DMSO), reaction temperature (60–100°C), and catalyst (e.g., palladium for cross-coupling) significantly affect yield .
Q. How is the structural identity of this compound confirmed?
Characterization involves:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₉H₁₆N₂O₂) .
Q. What preliminary biological assays are suitable for this compound?
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Testing against targets like kinases or proteases using fluorometric/colorimetric substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield?
A comparative study of catalysts, solvents, and temperatures reveals:
| Parameter | Condition 1 | Condition 2 | Optimal Result |
|---|---|---|---|
| Catalyst | Pd(OAc)₂ | CuI | Pd(OAc)₂ (78% yield) |
| Solvent | DMF | THF | DMF (higher polarity aids dissolution) |
| Temperature (°C) | 80 | 100 | 80 (avoids decomposition) |
Q. How to address contradictions in bioactivity data across studies?
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) .
- Structural Analogues : Compare with derivatives like 1-methyl-4-(2-trifluoromethylbenzyl)piperazine, where substituents alter target affinity .
- Mechanistic Studies : Use molecular docking to assess binding interactions with enzymes (e.g., FLT3 kinase) .
Q. What computational tools predict structure-activity relationships (SAR)?
Q. What strategies resolve low solubility in pharmacological assays?
- Co-solvents : Use DMSO (≤1%) or cyclodextrins .
- Prodrug Design : Introduce hydrolyzable esters at the oxolane carbonyl .
Q. How to validate target engagement in cellular models?
- Biochemical Pull-Down : Affinity chromatography with tagged compounds .
- Imaging : Fluorescent derivatives (e.g., BODIPY-labeled) track cellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
